molecular formula C7H12N4OS B1652898 Buthidazole urea CAS No. 16279-27-9

Buthidazole urea

Cat. No.: B1652898
CAS No.: 16279-27-9
M. Wt: 200.26
InChI Key: HQECKTIAEXKUOS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Buthidazole urea is a compound that primarily targets the photosynthetic electron transport chain in plants . It inhibits electron transport at two distinct sites in the photosynthetic electron transport chain . The major site of inhibition is on the reducing side of photosystem II .

Urea, a component of this compound, is a keratolytic emollient used to treat hyperkeratotic lesions and moisturize the skin . It is the principal end product of protein catabolism and constitutes about one half of the total urinary solids .

Mode of Action

This compound interacts with its targets in a specific manner. Buthidazole was found to inhibit electron transport at two distinct sites in the photosynthetic electron transport chain . The major site of inhibition was on the reducing side of photosystem II . Buthidazole also had a secondary site of electron transport inhibition on the oxidizing side of photosystem II .

Urea is absorbed by the body and used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions .

Biochemical Pathways

This compound affects the photosynthetic electron transport chain in plants . This chain is a crucial component of photosynthesis, a process that converts light energy into chemical energy in plants. By inhibiting electron transport, this compound disrupts this energy conversion process, affecting the plant’s ability to produce energy and grow .

Urea is involved in the urea cycle, a series of biochemical reactions that produce urea from ammonia . This process is essential for the body to get rid of excess nitrogen .

Pharmacokinetics

Studies have shown that buthidazole is absorbed by plants and can be found in various parts of the plant after absorption . Urea is known to be absorbed by the body and used topically .

Result of Action

The inhibition of the photosynthetic electron transport chain by Buthidazole results in reduced energy production in plants, which can lead to inhibited growth . On a cellular level, Buthidazole has been found to reduce or prevent the accumulation of starch in bundle sheath chloroplasts .

Urea, when used topically, helps to hydrate and soften the skin, and promotes the shedding of dead skin cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the distribution of Buthidazole in soils can vary greatly depending on the type of soil . In certain types of soil, greater amounts of Buthidazole were found in the upper soil zones than in the lower zones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of buthidazole urea involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with isocyanates. The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane or toluene. The reaction proceeds through nucleophilic addition of the amine to the isocyanate, forming the urea derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Buthidazole urea undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the urea group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Buthidazole urea is unique due to its specific mode of action and selective targeting of broad-leaved weeds and grasses. Its moderate persistence in soil and high water solubility make it distinct from other herbicides, providing a balanced profile for agricultural use .

Properties

IUPAC Name

(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c1-7(2,3)4-10-11-6(13-4)9-5(8)12/h1-3H3,(H3,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQECKTIAEXKUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017846
Record name N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16279-27-9
Record name Buthidazole urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016279279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-tert-butyl-1,3,4-thiadiazol-2-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTHIDAZOLE UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6VBN4YKPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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